(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Lipophilicity Drug-likeness Physicochemical profiling

(Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-27-9, molecular formula C₂₀H₁₈O₅, MW 338.36 g/mol) is a synthetic aurone derivative belonging to the 2-arylidenebenzofuran-3(2H)-one structural class. The compound features a (Z)-configured 4-ethoxybenzylidene substituent at the C-2 position and a 2-oxopropoxy chain attached via an ether linkage at the C-6 position of the benzofuranone core.

Molecular Formula C20H18O5
Molecular Weight 338.359
CAS No. 879807-27-9
Cat. No. B2615782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS879807-27-9
Molecular FormulaC20H18O5
Molecular Weight338.359
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
InChIInChI=1S/C20H18O5/c1-3-23-15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(11-18(17)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10-
InChIKeyBYYCUPLLTSWUOI-GRSHGNNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: Chemical Class and Physicochemical Identity for Sourcing


(Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-27-9, molecular formula C₂₀H₁₈O₅, MW 338.36 g/mol) is a synthetic aurone derivative belonging to the 2-arylidenebenzofuran-3(2H)-one structural class. The compound features a (Z)-configured 4-ethoxybenzylidene substituent at the C-2 position and a 2-oxopropoxy chain attached via an ether linkage at the C-6 position of the benzofuranone core . Aurones are heterocyclic flavonoids that occur naturally in plants such as snapdragon (Antirrhinum) and have attracted widespread attention as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1].

Why Generic Substitution Is Not Feasible for (Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one in SAR-Driven Programs


Within the aurone chemotype, simultaneous changes at the C-2 benzylidene aryl ring and the C-6 ether side chain produce unpredictable and often non-additive effects on target potency, selectivity, and physicochemical properties. The 4-ethoxy group confers a distinct electronic profile (Hammett σₚ ≈ −0.24 for OEt vs. −0.15 for Me) and increased hydrogen-bond acceptor capacity relative to simple alkyl or unsubstituted analogues [1]. At the C-6 position, the patent literature on benzofuran-3-one TNF-α inhibitors demonstrates that minor alterations to the alkoxy substituent dramatically affect oral absorption and in vivo efficacy, with the 2-oxopropoxy moiety contributing both ketone-mediated binding interactions and enhanced metabolic stability compared to free hydroxyl analogues [2]. Simple generic substitution with any single-position variant without empirical validation risks loss of activity through disrupted binding geometry, altered LogP, or compromised pharmacokinetics.

Head-to-Head and Class-Level Evidence for Selecting (Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one Over Closest Analogues


Computed Lipophilicity as a Differentiator Between 4-Ethoxybenzylidene and 4-Ethylbenzylidene Aurones

The target compound's 4-ethoxy substituent introduces an additional oxygen atom relative to the closest commercially available comparator, (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-87-1, MW 322.4 g/mol) . This structural difference is predicted to reduce calculated LogP by approximately 0.4–0.6 units, moving the compound closer to the optimal drug-likeness range (cLogP 1–3 for CNS targets, <5 for oral agents) [1]. Direct comparative experimental LogP values have not been reported for either compound, but the class-level SAR of aurones demonstrates that such LogP shifts significantly impact membrane permeability and target engagement in cell-based assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 4-Ethoxybenzylidene Versus 4-Methylbenzylidene and Simple Benzylidene Analogues

The 4-ethoxy substituent provides two hydrogen bond acceptor (HBA) sites (the ethereal oxygen and, in the oxopropoxy side chain, additional carbonyl oxygen), creating a total of five HBA sites compared to four in the 4-ethyl analogue or three in the unsubstituted benzylidene analogue [1]. SAR studies on aurone-based cyclin-dependent kinase (CDK) inhibitors and protein kinase CK2 inhibitors have demonstrated that heteroatom substitution on the benzylidene ring is critical for establishing hydrogen bond contacts with hinge-region residues, with 4-alkoxy-substituted analogues consistently outperforming 4-alkyl variants in enzyme inhibition assays [2]. Direct head-to-head activity data for the target compound are not yet published; however, the increase in HBA count from 4 to 5 represents a quantifiable molecular descriptor difference that predicts enhanced target-binding potential.

Hydrogen bonding Molecular recognition Kinase inhibition

C-6 2-Oxopropoxy Substitution: Differentiating from 6-Hydroxy Aurones Using Semisynthetic Aurone SAR Data

Published structure-activity relationship studies on semisynthetic aurones identified the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold as the core pharmacophore for tubulin polymerization inhibition at the colchicine-binding site, with low nanomolar in vitro potency against multiple cancer cell lines and in vivo tumor xenograft repression [1]. The 2-oxopropoxy substituent at C-6 replaces the free 6-hydroxyl group with a ketone-terminated alkyl chain, which — based on class-level SAR — is predicted to enhance metabolic stability by eliminating the phase II glucuronidation liability of the phenol while retaining or improving lipophilic ligand efficiency [2]. Although no published IC₅₀ exists for this specific compound, the semisynthetic aurone program provides a benchmark: the 6-hydroxy aurone scaffold achieved IC₅₀ values of 15–85 nM against PC-3 prostate cancer cells, providing an activity baseline for the class [1].

Tubulin polymerization Anticancer Colchicine-binding site

Anti-Inflammatory Potential Inferred from Benzofuran-3-one TNF-α Patent Evidence

Russian patent RU2328495C2 describes benzofuran-3-one derivatives bearing alkoxy substituents at positions analogous to the 6-(2-oxopropoxy) substituent of the target compound, demonstrating inhibiting activity against tumor necrosis factor-alpha (TNF-α) production and improved absorbability after oral administration [1]. In a related aurone study, the synthetic aurone (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one inhibited LPS-induced secretion of TNF-α, IL-1β, and IL-8 by THP-1 macrophage cells [2]. Although the target compound has not been directly assayed for TNF-α inhibition, the structural congruence with patent-exemplified benzofuran-3-one TNF-α inhibitors provides a class-level rationale for its selection in anti-inflammatory screening campaigns.

TNF-α inhibition Anti-inflammatory Oral bioavailability

Molecular Weight Differentiation as a Criterion for CNS Drug-Likeness Screening

The target compound has a molecular weight of 338.36 g/mol , placing it within favorable CNS drug-likeness criteria (MW ≤ 400 Da) [1]. The closest comparator with a different 4-substituent — (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one — has MW 322.4 g/mol . While both fall within acceptable limits, the target compound's MW of ~338 g/mol, combined with its estimated lower LogP and higher HBA count, positions it within a more balanced CNS multiparameter optimization (MPO) score space than the ethyl analogue. Evidence from blood-brain barrier permeable anticholinesterase aurone SAR studies demonstrates that molecules within this MW range bearing amine or carbamate functionality at ring A or B achieve submicromolar acetylcholinesterase inhibition with confirmed BBB penetration [2].

CNS drug-likeness Molecular weight Blood-brain barrier permeability

Recommended Research and Procurement Scenarios for (Z)-2-(4-Ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one Based on Evidence Synthesis


Kinase Inhibitor Lead Expansion Using 4-Ethoxybenzylidene Aurone Scaffolds

Procurement of this compound is most strongly justified for CDK or CK2 inhibitor programs seeking to systematically vary the benzylidene 4-substituent. As demonstrated by Schönbrunn et al. (2002), 2-benzylidene-benzofuran-3-ones with 4-alkoxy substitution engage CDK hinge-region residues through the ethereal oxygen, and the target compound's 4-ethoxy group — providing two lone-pair donors in a conformationally flexible ethyl chain — offers an expanded hydrogen-bonding geometry compared to the rigid 4-methoxy variant [1]. The 2-oxopropoxy side chain further enables exploration of solvent-exposed pocket interactions without compromising the core pharmacophore.

Anticancer Screening Libraries Targeting the Colchicine-Binding Site of Tubulin

The semisynthetic aurone study by Zheng et al. (2019) established that 6-substituted aurones achieve nanomolar antiproliferative activity through colchicine-site tubulin polymerization inhibition, with in vivo efficacy confirmed in PC-3 xenograft models [2]. The target compound, bearing a 2-oxopropoxy group at C-6 instead of the free hydroxyl found in the most potent published analogues, represents a chemically tractable probe for interrogating whether the ketone oxygen can serve as a bioisosteric replacement for the phenolic OH at the tubulin colchicine-binding site. Procurement is recommended for programs seeking to decouple potency from the metabolic instability associated with free phenolic aurones.

Anti-Inflammatory Screening for TNF-α Pathway Modulation

Patent RU2328495C2 demonstrates that benzofuran-3-one derivatives bearing alkoxy substituents at the 6-position exhibit TNF-α production inhibitory activity with improved oral absorbability [3]. The target compound's 4-ethoxybenzylidene and 6-(2-oxopropoxy) substitution pattern aligns with the patent genus. It is recommended for inclusion in focused screening libraries targeting NF-κB-mediated inflammatory pathways, with the expectation — based on class-level SAR — that the compound may reduce LPS-induced TNF-α secretion in macrophage models.

CNS Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration

The compound's molecular weight (338.36 g/mol) and estimated cLogP (~3.0) place it within favorable CNS MPO parameter space, as defined by Pajouhesh and Lenz [4]. Nabavi et al. (2015) demonstrated that aurones within this MW and LogP range achieve submicromolar acetylcholinesterase inhibition with confirmed BBB penetration when appropriately functionalized [5]. The target compound is recommended for procurement in CNS-focused screening cascades, particularly where the 2-oxopropoxy ketone can be exploited as a synthetic handle for further derivatization into carbamate or amine-bearing analogues with enhanced cholinesterase activity.

Quote Request

Request a Quote for (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.